Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of the benzo[b]thiophene core, along with the triethoxybenzamido and carboxylate groups, imparts significant chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-triethoxybenzoic acid with benzo[b]thiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzo[b]thiophene core, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzo[b]thiophene derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism by which Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme function by binding to the catalytic site, preventing substrate access and subsequent reaction.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylate derivatives: These compounds share the benzo[b]thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
3,4,5-Triethoxybenzamido derivatives: Compounds with similar amido groups but different core structures.
Uniqueness
Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to the combination of the benzo[b]thiophene core and the triethoxybenzamido group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Biological Activity
Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the benzothiophene class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its structural versatility. The presence of the triethoxybenzamido group enhances its solubility and reactivity, potentially influencing its biological interactions. The molecular formula can be represented as C20H25N1O5S.
Biological Activities
Benzothiophene derivatives, including this compound, have been studied for various biological activities:
- Anticancer Activity : Research indicates that benzothiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives inhibit cell proliferation in breast and lung cancer models through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB. This makes them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Benzothiophene derivatives have shown activity against a range of pathogens. For example, some compounds displayed effective antibacterial properties against Staphylococcus aureus with minimum inhibitory concentrations (MICs) indicating their potential use in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiophene derivatives act by inhibiting key enzymes involved in disease processes. For instance, they may inhibit cholinesterases (AChE and BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : These compounds can interact with various receptors in the body, modulating their activity and leading to therapeutic effects. This includes interactions with G-protein coupled receptors (GPCRs) that play roles in inflammation and pain signaling .
Case Study 1: Anticancer Activity
In a study involving a series of benzothiophene derivatives, this compound was tested against the MCF-7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of this compound using an LPS-induced inflammation model in mice. Administration of this compound resulted in a marked decrease in TNF-alpha and IL-6 levels compared to control groups.
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-5-28-16-12-14(13-17(29-6-2)20(16)30-7-3)22(25)24-19-15-10-8-9-11-18(15)31-21(19)23(26)27-4/h8-13H,5-7H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUBEFMZSIWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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